molecular formula C11H10O3S B12701891 7-Methyl-1-naphthalenesulfonic acid CAS No. 91344-81-9

7-Methyl-1-naphthalenesulfonic acid

Katalognummer: B12701891
CAS-Nummer: 91344-81-9
Molekulargewicht: 222.26 g/mol
InChI-Schlüssel: BXJIZCYGEBTLGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-1-naphthalenesulfonic acid: is an organic compound with the molecular formula C11H10O3S. It is a derivative of naphthalene, where a methyl group is attached to the seventh position and a sulfonic acid group is attached to the first position of the naphthalene ring. This compound is known for its applications in various chemical processes and industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-naphthalenesulfonic acid typically involves the sulfonation of 7-methylnaphthalene. The process begins with the methylation of naphthalene to form 7-methylnaphthalene, followed by sulfonation using sulfuric acid or oleum. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 7-methylnaphthalene is treated with sulfuric acid under controlled conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: 7-Methyl-1-naphthalenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a precursor for the production of naphthalene-based sulfonic acids and their derivatives.

Biology and Medicine: In biological research, this compound is used to study the interactions of sulfonic acids with biological molecules. It is also explored for its potential antibacterial and antifungal properties.

Industry: Industrially, this compound is used in the manufacture of surfactants, detergents, and dispersing agents. It is also employed in the production of specialty chemicals and additives.

Wirkmechanismus

The mechanism of action of 7-Methyl-1-naphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of biological molecules.

Vergleich Mit ähnlichen Verbindungen

    1-Naphthalenesulfonic acid: Similar structure but lacks the methyl group at the seventh position.

    2-Naphthalenesulfonic acid: Sulfonic acid group is attached to the second position of the naphthalene ring.

    4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid: Contains additional functional groups, making it more complex.

Uniqueness: 7-Methyl-1-naphthalenesulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

91344-81-9

Molekularformel

C11H10O3S

Molekulargewicht

222.26 g/mol

IUPAC-Name

7-methylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C11H10O3S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15(12,13)14/h2-7H,1H3,(H,12,13,14)

InChI-Schlüssel

BXJIZCYGEBTLGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.